Tetragastrin hydrochloride

Descripción general

Descripción

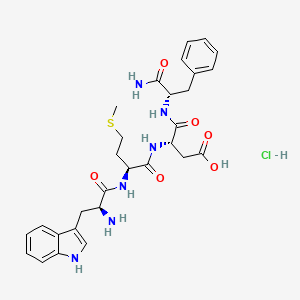

Tetragastrin hydrochloride is a synthetic peptide that mimics the physiological and pharmacological activity of gastrin. It is composed of the amino acids tryptophan, methionine, aspartic acid, and phenylalanine, forming the sequence Trp-Met-Asp-Phe-NH2. This compound is primarily used to stimulate gastric acid secretion and is also employed in scientific research to induce panic attacks for testing anxiolytic drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetragastrin hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity .

Análisis De Reacciones Químicas

Types of Reactions: Tetragastrin hydrochloride primarily undergoes hydrolysis and enzymatic degradation. It is stable under acidic conditions but can be hydrolyzed in basic environments.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.

Enzymatic Degradation: Proteolytic enzymes such as pepsin and trypsin can cleave the peptide bonds in this compound.

Major Products Formed: The hydrolysis of this compound results in the formation of its constituent amino acids: tryptophan, methionine, aspartic acid, and phenylalanine .

Aplicaciones Científicas De Investigación

Tetragastrin hydrochloride has several applications in scientific research:

Gastric Acid Secretion Studies: It is used to stimulate gastric acid secretion in experimental models to study the physiology and pharmacology of the gastrointestinal tract.

Anxiolytic Drug Testing: Due to its ability to induce panic attacks, this compound is employed in research to test the efficacy of new anxiolytic drugs.

Receptor Studies: It acts as a selective agonist for cholecystokinin B receptors, making it valuable in studies related to receptor pharmacology and signaling pathways

Mecanismo De Acción

Tetragastrin hydrochloride exerts its effects by binding to cholecystokinin B receptors, which are primarily located in the stomach and brain. Upon binding, it stimulates the secretion of gastric acid by parietal cells in the stomach. In the brain, it can induce anxiety and panic-like symptoms by modulating neurotransmitter release and neuronal activity .

Comparación Con Compuestos Similares

Pentagastrin: Another synthetic peptide that mimics the activity of gastrin but has an additional glycine residue.

Cholecystokinin: A naturally occurring peptide hormone with similar receptor targets but broader physiological effects, including stimulation of pancreatic enzyme secretion and gallbladder contraction.

Uniqueness of Tetragastrin Hydrochloride: this compound is unique due to its selective action on cholecystokinin B receptors and its ability to induce specific physiological and pharmacological responses. Its smaller size compared to other peptides like pentagastrin allows for more targeted studies and applications .

Actividad Biológica

Tetragastrin hydrochloride, also known as cholecystokinin tetrapeptide (CCK-4), is a synthetic peptide derived from the larger hormone cholecystokinin. It plays a significant role in both gastrointestinal physiology and neuropsychological functions. This article delves into its biological activities, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : C₃₉H₅₅N₉O₇S

- Molar Mass : 597.69 g/mol

- CAS Number : 5609-49-4

- Administration Route : Intravenous (IV)

- Bioavailability : 100%

- Elimination Half-life : Approximately 13 minutes

Tetragastrin functions primarily as an agonist for the CCK-A and CCK-B receptors, which are located in the gastrointestinal tract and brain. Its binding to these receptors leads to several physiological effects:

- Gastric Acid Secretion : Tetragastrin stimulates gastric acid secretion by parietal cells in the stomach, making it valuable for assessing gastric function in clinical settings.

- Gallbladder Contraction : It promotes gallbladder contraction, enhancing bile release necessary for fat digestion.

- Neurotransmitter Modulation : In the central nervous system, tetragastrin influences neurotransmitter release, contributing to anxiety-like symptoms .

1. Gastrointestinal Effects

Tetragastrin is extensively used to study gastric acid secretion and digestive processes. Its administration can help evaluate conditions such as:

- Hypochlorhydria (low stomach acid)

- Achlorhydria (absence of stomach acid)

- Gallbladder dysfunctions like biliary dyskinesia

The compound's ability to stimulate gastric acid secretion has made it a standard agent in diagnostic tests for gastrointestinal disorders .

2. Anxiogenic Properties

One of the most notable effects of tetragastrin is its ability to induce anxiety-like symptoms at low doses (as little as 50 µg). This property has led to its use in research models for panic disorders and anxiety treatments. It is commonly employed to test the efficacy of new anxiolytic drugs by inducing controlled panic attacks in clinical trials .

Research Applications

This compound has diverse applications in scientific research:

- Gastric Studies : Used to stimulate gastric acid secretion for studying gastrointestinal physiology.

- Anxiety Research : Employed in pharmacological studies to assess new treatments for anxiety disorders.

- Receptor Studies : Acts as a selective agonist for CCK-B receptors, aiding investigations into receptor pharmacology and signaling pathways .

Study on Anxiety Induction

A double-blind, placebo-controlled trial investigated the effects of tetragastrin on healthy volunteers. Participants received an intravenous dose of CCK-4 followed by assessments using the Panic Symptom Scale (PSS) and visual analog scales for anxiety. The findings indicated significant increases in anxiety levels post-administration compared to placebo, validating its use as a model for panic disorder studies .

Gastric Function Assessment

In another study, tetragastrin was administered to patients with suspected gastric acid secretion issues. Measurements of gastric juice volume and acidity were taken pre-and post-administration, confirming its effectiveness in diagnosing hypochlorhydria .

Comparative Analysis with Other Peptides

| Property | Tetragastrin (CCK-4) | Cholecystokinin (CCK-8) | Gastrin |

|---|---|---|---|

| Molecular Weight | 597.69 g/mol | ~1000 g/mol | Variable |

| Receptor Affinity | CCK-B | CCK-A & CCK-B | CCK-A |

| Primary Action | Gastric stimulation | Digestive enzyme release | Gastric acid secretion |

| Anxiogenic Effect | Yes | Limited | No |

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABSBRZDEYUBSD-RJPXAACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5609-49-4 | |

| Record name | Tetragastrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAGASTRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130LLV7CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.